![molecular formula C11H14N2O B2957898 1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one CAS No. 943894-95-9](/img/structure/B2957898.png)
1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one” is a chemical compound with the molecular formula C11H14N2O . It has a molecular weight of 190.24 g/mol .
Synthesis Analysis
A series of novel arylpiperazines bearing a pyrrolidin-2-one fragment were synthesized and evaluated for their binding affinity for alpha1- and alpha2-adrenoceptors (ARs) as well as their antiarrhythmic and antihypertensive activities . Another synthesis of a new compound 1-[2-acetoxy-3-(4-phenyl-1-piperazinyl)propyl]pyrrolidin-2-one (Ac-MG-1) was reported, which possesses anti-arrhythmic activity and a local anesthetic effect .Molecular Structure Analysis
The molecular structure of “1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one” can be represented by the InChI code: 1S/C11H14N2O/c12-8-9-3-1-4-10(7-9)13-6-2-5-11(13)14/h1,3-4,7H,2,5-6,8,12H2 . The Canonical SMILES representation is: C1CC(=O)N(C1)C2=CC=CC(=C2)CN .Physical And Chemical Properties Analysis
“1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one” is a solid at room temperature . It has a predicted melting point of 129.23°C and a predicted boiling point of 444.2°C at 760 mmHg . It has a molecular weight of 190.24 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 .Aplicaciones Científicas De Investigación
Molecular Structure Analysis
- Darifenacin Hydrobromide : A study by Selvanayagam et al. (2009) on Darifenacin hydrobromide, a compound structurally similar to 1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one, revealed its molecular conformation and crystal packing influenced by hydrogen bonds, providing insights into the structural attributes of similar compounds (Selvanayagam, Sridhar, & Ravikumar, 2009).
Synthesis and Derivation
Synthesis of γ-amino alcohols and pyrrolidine derivatives : Wang et al. (2015) successfully synthesized a new class of γ-amino alcohols and pyrrolidine derivatives from 1-phenyl-ethylamine, demonstrating the versatility of these compounds in chemical synthesis (Wang, Dong, Zheng, Xu, Yang, & Xu, 2015).
Pyrrole Analogues : Srikanth et al. (2020) conducted a detailed study on the structural, spectroscopic, and quantum mechanical properties of 1-(2-aminophenyl) pyrrole, an analogue of 1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one, highlighting its potential in various scientific applications (Srikanth, Veeraiah, Pooventhiran, Thomas, Solomon, Soma Raju, & Latha, 2020).
Pharmaceutical Implications
- Functionalized Pyrrolidines : A study by Fiaux et al. (2005) on substituted pyrrolidine derivatives showed potential in inhibiting the growth of human tumor cells, indicating the medicinal significance of compounds related to 1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one (Fiaux, Popowycz, Favre, Schütz, Vogel, Gerber‐Lemaire, & Juillerat-Jeanneret, 2005).
Direcciones Futuras
Mecanismo De Acción
Target of Action
This compound is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often involving binding to a specific site on the target molecule . The exact nature of this interaction would depend on the specific target and the structure of the compound .
Biochemical Pathways
Pyrrolidine derivatives can affect a wide range of biochemical pathways depending on their specific targets
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (19024 ) and predicted melting point (129.23°C ), may influence its pharmacokinetic properties.
Result of Action
The effects would likely depend on the specific targets of the compound and the biochemical pathways it affects .
Propiedades
IUPAC Name |
1-[3-(aminomethyl)phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-8-9-3-1-4-10(7-9)13-6-2-5-11(13)14/h1,3-4,7H,2,5-6,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYXDVFIUAVMMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
943894-95-9 |
Source


|
| Record name | 1-[3-(aminomethyl)phenyl]pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

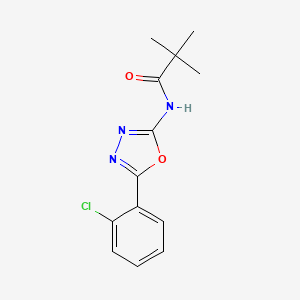

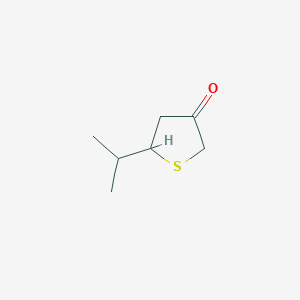
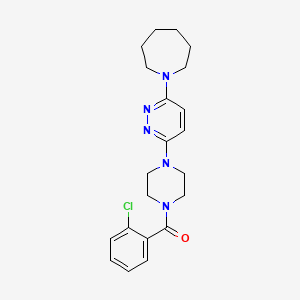
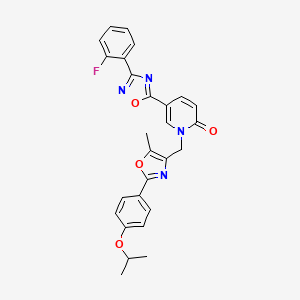

![[2-(1-Azepanyl)phenyl]amine dihydrochloride](/img/structure/B2957825.png)

![3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2957827.png)
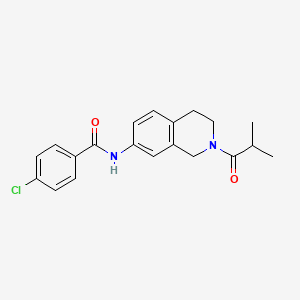
![N-(1-Cyanocyclohexyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2957831.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/no-structure.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2957835.png)
